N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide
The actions of many clinical F-series prostaglandins (PGs), including those used for estrous synchronization and for reduction of intraocular pressure (IOP), are mediated through the PGF2α (FP) receptor. 16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide (16-phenoxy tetranor PGF2α cyclopropyl methyl amide) is an analog of PGF2α containing a 16-phenoxy group on the lower (ω) side chain and a cyclopropyl methyl amide at the C-1 position. There are no published reports on the biological activity of 16-phenoxy tetranor PGF2α cyclopropyl methyl amide.
Brand Name:
Vulcanchem
CAS No.:
1138395-09-1
VCID:
VC0115053
InChI:
InChI=1S/C26H37NO5/c28-20(18-32-21-8-4-3-5-9-21)14-15-23-22(24(29)16-25(23)30)10-6-1-2-7-11-26(31)27-17-19-12-13-19/h1,3-6,8-9,14-15,19-20,22-25,28-30H,2,7,10-13,16-18H2,(H,27,31)
SMILES:
C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)O
Molecular Formula:
C26H37NO5
Molecular Weight:
443.6
N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide
CAS No.: 1138395-09-1
Cat. No.: VC0115053
Molecular Formula: C26H37NO5
Molecular Weight: 443.6
* For research use only. Not for human or veterinary use.
Specification
| Description | The actions of many clinical F-series prostaglandins (PGs), including those used for estrous synchronization and for reduction of intraocular pressure (IOP), are mediated through the PGF2α (FP) receptor. 16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide (16-phenoxy tetranor PGF2α cyclopropyl methyl amide) is an analog of PGF2α containing a 16-phenoxy group on the lower (ω) side chain and a cyclopropyl methyl amide at the C-1 position. There are no published reports on the biological activity of 16-phenoxy tetranor PGF2α cyclopropyl methyl amide. |
|---|---|
| CAS No. | 1138395-09-1 |
| Molecular Formula | C26H37NO5 |
| Molecular Weight | 443.6 |
| IUPAC Name | N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide |
| Standard InChI | InChI=1S/C26H37NO5/c28-20(18-32-21-8-4-3-5-9-21)14-15-23-22(24(29)16-25(23)30)10-6-1-2-7-11-26(31)27-17-19-12-13-19/h1,3-6,8-9,14-15,19-20,22-25,28-30H,2,7,10-13,16-18H2,(H,27,31) |
| Standard InChI Key | KVKRYMGBWCAHHK-KRHYTXONSA-N |
| SMILES | C1CC1CNC(=O)CCCC=CCC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)O |
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